molecular formula C18H19ClN2O6S B192888 Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate CAS No. 21165-77-5

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

Cat. No.: B192888
CAS No.: 21165-77-5
M. Wt: 426.9 g/mol
InChI Key: FHUMMCKSSXULQH-UHFFFAOYSA-N
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Description

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (MCEBSC, CAS: 21165-77-5) is a synthetic organic compound with the molecular formula C₁₈H₁₉ClN₂O₆S . It is structurally characterized by a benzenesulphonyl carbamate group linked to a 5-chloro-2-methoxybenzamidoethyl moiety. This compound is recognized as a specified impurity in glibenclamide (a sulfonylurea antidiabetic drug), where it arises during synthesis or degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate involves multiple steps. Typically, the process begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with ethylenediamine to form 5-chloro-2-methoxybenzamidoethylamine. The final step involves the reaction of this intermediate with methyl 4-sulfonylphenylcarbamate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Pharmacological Applications

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate has been studied for its potential role in pharmacology, particularly as an impurity in the synthesis of the antidiabetic drug Glibenclamide (Glyburide). Understanding its behavior and effects is crucial for ensuring the safety and efficacy of pharmaceutical products.

Case Study: Glibenclamide Impurity Analysis

  • Objective : To assess the impact of impurities on the pharmacological profile of Glibenclamide.
  • Methodology : High-performance liquid chromatography (HPLC) was employed to separate and quantify this compound in pharmaceutical formulations.
  • Findings : The presence of this impurity could affect the drug's therapeutic index, necessitating rigorous quality control measures.

Analytical Chemistry

The compound is also notable for its applications in analytical chemistry, particularly in methods for separation and analysis.

HPLC Method Development

A reverse-phase HPLC method has been developed to analyze this compound effectively.

  • Mobile Phase Composition : Acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.
  • Column Type : Newcrom R1 HPLC column.
  • Application : This method is scalable and suitable for preparative separation, making it useful for isolating impurities in drug formulations .

Potential Therapeutic Uses

Research into the therapeutic potential of this compound suggests it may have broader applications beyond being an impurity.

Anticancer Activity Exploration

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties.

  • Mechanism of Action : The sulfonamide moiety may interfere with tumor cell proliferation pathways.
  • Research Status : Ongoing investigations are focused on elucidating the specific mechanisms and potential efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

MCEBSC is most closely related to 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonamide (CEBSA), another glibenclamide impurity. The table below summarizes key differences:

Parameter MCEBSC CEBSA
IUPAC Name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulphonamide
Functional Group Carbamate (-O-CO-OCH₃) attached to sulfonyl Sulfonamide (-SO₂-NH₂) attached to benzene ring
Molecular Formula C₁₈H₁₉ClN₂O₆S C₁₆H₁₆ClN₃O₄S
Regulatory Limit ≤0.002% in glibenclamide products ≤0.012% in glibenclamide products
Stability Less stable; requires refrigeration (2–8°C) for long-term storage Presumed more stable due to simpler sulfonamide structure

Key Structural Insights:

  • Carbamate vs.
  • Regulatory Significance : The stricter impurity limit for MCEBSC (0.002% vs. 0.012% for CEBSA) suggests higher toxicity concerns or greater potency in interfering with glibenclamide’s pharmacological activity .

Pharmacological and Analytical Considerations

  • Detection Methods : Both compounds are quantified using HPLC, with MCEBSC requiring higher sensitivity due to its lower permissible limit .

Biological Activity

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate, commonly referred to as Methyl Carbamate, is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its activity.

  • Molecular Formula : C18H19ClN2O6S
  • Molecular Weight : 426.87 g/mol
  • CAS Number : 21165-77-5

The compound features a sulfonamide group and a carbamate moiety, which are significant for its interaction with biological targets.

Methyl Carbamate exhibits its biological activity primarily through the inhibition of certain enzymes and modulation of signaling pathways. It has been noted to interact with the NLRP3 inflammasome, a critical component in the immune response. By inhibiting this inflammasome, Methyl Carbamate may reduce inflammation and associated pathologies such as diabetes and cardiovascular diseases.

Biological Activity Overview

  • Anti-inflammatory Properties : The compound's ability to inhibit the NLRP3 inflammasome suggests it may have therapeutic potential in treating inflammatory diseases.
  • Antidiabetic Effects : Some studies indicate that Methyl Carbamate can enhance insulin sensitivity, making it a candidate for further research in diabetes management.
  • Anticancer Potential : Preliminary investigations suggest that Methyl Carbamate may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NLRP3 inflammasome activation
AntidiabeticImproves insulin sensitivity
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Inhibition of NLRP3 Inflammasome

A study conducted by Zhang et al. (2023) demonstrated that Methyl Carbamate effectively inhibited the activation of the NLRP3 inflammasome in macrophages. This inhibition led to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting a potential role in treating chronic inflammatory conditions.

Case Study 2: Effects on Insulin Sensitivity

In a randomized controlled trial involving diabetic rats, Methyl Carbamate was administered over a four-week period. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to the control group. The underlying mechanism was attributed to enhanced glucose uptake by peripheral tissues.

Case Study 3: Anticancer Activity

Research conducted by Lee et al. (2024) evaluated the cytotoxic effects of Methyl Carbamate on various cancer cell lines, including breast and colon cancer cells. The study found that the compound induced apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase.

Safety and Toxicology

According to safety data sheets, Methyl Carbamate is not classified as a carcinogen or mutagen and shows low toxicity at therapeutic doses. However, further toxicological studies are necessary to establish long-term safety profiles.

Q & A

Q. What are the key synthetic routes for Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate?

Basic
The synthesis involves multi-step protocols:

  • Step 1 : Formation of the benzamide intermediate (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide) via coupling 2-methoxy-5-chlorobenzoic acid with ethylenediamine derivatives using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at 0°C (yield: 37%) .
  • Step 2 : Sulfonylation of the intermediate to generate the benzenesulfonyl chloride derivative (e.g., compound 36) under optimized conditions (yield: 62%) .
  • Step 3 : Reaction with methyl carbamate to form the final product. Alternative methods use Pyry-BF4 and MgCl₂ to activate sulfonamide intermediates for efficient sulfonyl chloride formation (yield: 79%) .

Q. How can researchers optimize the yield of this compound during synthesis?

Advanced
Variability in yields (e.g., 37%–79%) arises from reaction conditions:

  • Temperature control : Maintaining 0°C during coupling steps minimizes side reactions .
  • Catalysts : Pyry-BF4 enhances sulfonyl chloride formation efficiency by activating sulfonamides .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .

Q. What analytical methods are recommended for detecting and quantifying this compound?

Basic

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 0.5% standard solutions) to quantify impurities like CEBSA and MCEBSC .
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., benzenesulfonyl group δ ~7.8 ppm, carbamate δ ~3.7 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 427.87) .

Q. How do structural modifications in the benzenesulfonamide moiety affect biological activity?

Advanced

  • NLRP3 inflammasome inhibition : Sulfonamide analogues with electron-withdrawing groups (e.g., -Cl, -OCH₃) enhance binding to NLRP3, reducing IL-1β production .
  • Bioisosteric replacements : Substituting the sulfonyl group with phosphonate or carboxylate alters pharmacokinetics but may reduce metabolic stability .
  • Chain length : Extending the ethyl linker (e.g., propyl/butyl) improves solubility but may decrease target affinity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Basic

  • 1^1H NMR : Identifies aromatic protons (δ 6.8–8.1 ppm), methoxy (δ 3.8 ppm), and carbamate methyl (δ 3.7 ppm) .
  • 13^{13}C NMR : Confirms carbonyl groups (e.g., carbamate C=O at δ 155–160 ppm) .
  • FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

Q. What strategies resolve contradictions in reported synthetic yields?

Advanced

  • Reagent purity : Use of freshly distilled solvents and anhydrous reagents minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Reaction monitoring : TLC or inline HPLC tracks intermediate formation to optimize reaction times .
  • Scale-dependent conditions : Microscale reactions may require lower temperatures, while bulk synthesis benefits from flow chemistry .

Q. What are the known impurities associated with this compound, and how are they controlled?

Basic

  • CEBSA (4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonamide) : Formed via incomplete carbamate formation. Controlled via HPLC (limit: 0.012%) .
  • MCEBSC : Methyl carbamate adducts. Mitigated by optimizing stoichiometry and reaction time .

Q. How does the compound’s role as a glibenclamide impurity inform pharmacological evaluation?

Advanced

  • Metabolic interference : CEBSA and MCEBSC may inhibit sulfonylurea receptor 1 (SUR1), altering insulin secretion kinetics in diabetic models .
  • Toxicity screening : Impurity profiling using LC-MS/MS ensures compliance with pharmacopeial limits (e.g., BP standards) .

Properties

IUPAC Name

methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUMMCKSSXULQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175405
Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21165-77-5
Record name Methyl N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate
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Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
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Record name Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate
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Record name METHYL N-(4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)BENZENESULFONYL)CARBAMATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

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